D-psicose 6-phosphate

Description

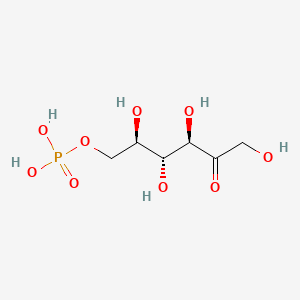

Structure

2D Structure

3D Structure

Properties

CAS No. |

4300-29-2 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3R,4R)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5+,6-/m1/s1 |

InChI Key |

GSXOAOHZAIYLCY-NGJCXOISSA-N |

SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@H](C(=O)CO)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O |

Other CAS No. |

4300-29-2 |

Synonyms |

D-psicose-6-phosphate |

Origin of Product |

United States |

Biosynthesis Pathways of D Psicose 6 Phosphate

Enzymatic Precursors and Originating Metabolic Routes

The formation of D-psicose 6-phosphate is intricately linked to central carbohydrate metabolism, originating from key intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

Fructose (B13574) 6-Phosphate as a Primary Substrate

The most direct precursor for the synthesis of this compound is D-fructose 6-phosphate. nih.govscirp.org This intermediate of glycolysis is converted to this compound through an epimerization reaction. scirp.orgscirp.org In organisms like Escherichia coli, this conversion is a key step in a pathway that allows the cell to utilize alternative sugars. scirp.orgnih.gov The process involves the overexpression of specific enzymes that divert fructose 6-phosphate from the main glycolytic pathway towards the production of this compound. scirp.orgscirp.org This engineered pathway ultimately leads to the dephosphorylation of this compound to produce D-psicose. scirp.orgscirp.org

Glucose 6-Phosphate as an Upstream Precursor

Glucose 6-phosphate, a central molecule in cellular metabolism, serves as an upstream precursor for this compound synthesis. scirp.orgscirp.orgwikipedia.org In a genetically engineered pathway within E. coli, glucose is first phosphorylated to glucose 6-phosphate. scirp.orgscirp.org Subsequently, the enzyme glucose-6-phosphate isomerase (GPI) converts glucose 6-phosphate into fructose 6-phosphate. scirp.orgscirp.org This fructose 6-phosphate then enters the epimerization step to form this compound. scirp.orgscirp.org This multi-step process, involving phosphorylation, isomerization, and epimerization, highlights the integration of this compound biosynthesis with fundamental metabolic routes. scirp.orgescholarship.org

Key Epimerization Reactions and Associated Enzymes

The core reaction in the biosynthesis of this compound is the reversible epimerization at the C-3 position of a hexulose 6-phosphate. This reaction is catalyzed by a specific class of enzymes known as D-allulose 6-phosphate 3-epimerases.

Role of D-Allulose 6-Phosphate 3-Epimerase (AlsE) in Interconversion with D-Fructose 6-Phosphate

D-Allulose 6-phosphate 3-epimerase (AlsE) is the key enzyme responsible for the interconversion of D-fructose 6-phosphate and this compound (D-allulose 6-phosphate). nih.govbiorxiv.orguniprot.org This enzyme catalyzes a reversible 1,1-proton transfer reaction, equilibrating the two hexulose 6-phosphates. nih.gov In E. coli K-12, AlsE is part of a catabolic pathway for D-allose. nih.govbiorxiv.org The enzyme facilitates the conversion of D-allulose 6-phosphate, derived from D-allose, into D-fructose 6-phosphate, which can then enter glycolysis. biorxiv.org Conversely, under conditions of high fructose 6-phosphate concentration, AlsE can drive the reaction in the reverse direction to produce this compound. nih.gov

Mechanism of C-3 Epimerization at the 6-Phosphate Level

The epimerization at the C-3 position of the hexulose 6-phosphate is the defining step in the formation of this compound from D-fructose 6-phosphate. This reaction involves the change in the stereochemical configuration at the third carbon atom of the sugar molecule. nih.govmdpi.com The enzyme D-allulose 6-phosphate 3-epimerase facilitates this conversion. nih.govnih.gov While the broader family of ketose 3-epimerases can act on non-phosphorylated sugars like D-fructose to produce D-psicose, the synthesis of this compound specifically requires an epimerase that acts on the phosphorylated substrate. scirp.orgscirp.org

Characterization of this compound 3-Epimerases from Diverse Organisms

This compound 3-epimerases, also known as D-allulose 6-phosphate 3-epimerases, have been identified and characterized from various microorganisms. These enzymes often belong to the (β/α)8-barrel fold superfamily. nih.govosti.gov

The enzyme from Escherichia coli K-12 (AlsE) has been extensively studied. nih.govnih.gov It shows a preference for its physiological substrate, D-allulose 6-phosphate, but can also act on D-fructose 6-phosphate. nih.govnih.gov Structural studies have revealed that the binding site for the hexulose 6-phosphate substrate in E. coli AlsE is elongated compared to related enzymes that act on pentose phosphates, which contributes to its substrate specificity. nih.govosti.gov

D-psicose 3-epimerases, which act on the non-phosphorylated sugar, have been characterized from a range of bacteria, including Agrobacterium tumefaciens, Clostridium cellulolyticum, Ruminococcus sp., and Dorea sp. researchgate.netresearchgate.netjmb.or.kr While these enzymes are primarily studied for their role in producing D-psicose from D-fructose, their existence across diverse microbial species suggests a broad distribution of C-3 epimerization activity in nature. Some of these enzymes have been found in gut bacteria, indicating a potential role in the metabolism of rare sugars in the human microbiome. biorxiv.org Research has also focused on identifying thermostable epimerases for industrial applications. asm.orggoogle.com

| Enzyme Name | Organism | Substrate(s) | Product(s) | EC Number |

| D-Allulose 6-phosphate 3-epimerase (AlsE) | Escherichia coli K-12 | D-Allulose 6-phosphate, D-Fructose 6-phosphate | D-Fructose 6-phosphate, D-Allulose 6-phosphate | 5.1.3.- |

| D-psicose 3-epimerase (DPEase) | Agrobacterium tumefaciens | D-Fructose, D-Psicose | D-Psicose, D-Fructose | 5.1.3.30 |

| D-allulose 3-epimerase (DAEase) | Clostridium cellulolyticum H10 | D-Fructose, D-Allulose | D-Allulose, D-Fructose | 5.1.3.30 |

| D-psicose 3-epimerase (DPEase) | Ruminococcus sp. | D-Fructose, D-Psicose | D-Psicose, D-Fructose | 5.1.3.30 |

| D-psicose 3-epimerase (DPEase) | Dorea sp. CAG317 | D-Fructose, D-Psicose | D-Psicose, D-Fructose | 5.1.3.30 |

| D-allulose 3-epimerase (DAE) | Blautia produca | D-Allulose, D-Fructose, D-Tagatose, D-Sorbose | D-Fructose, D-Allulose, D-Sorbose, D-Tagatose | 5.1.3.30 |

Phosphorylation Mechanisms Leading to this compound

The formation of this compound is primarily achieved through the phosphorylation of D-psicose or by the epimerization of fructose-6-phosphate (B1210287). nih.govscirp.org This phosphorylation is a crucial step, as it creates a thermodynamically favorable pathway for D-psicose production. nih.gov

Kinase Activity on D-Psicose

While direct phosphorylation of D-psicose is a potential route, much of the research has focused on the phosphorylation of its precursor, D-fructose, followed by epimerization. However, some kinases have shown activity on related sugar compounds. For instance, fructoselysine 6-kinase (FrlD) from Escherichia coli can phosphorylate psicoselysine, a derivative of D-psicose, albeit to a lesser extent than its primary substrate, fructoselysine. uniprot.org This suggests that kinases with broader substrate specificities might be engineered or discovered for direct D-psicose phosphorylation.

ATP-Dependent Phosphorylation Systems

Adenosine triphosphate (ATP) is the primary phosphate donor in cellular phosphorylation reactions. scirp.orguniprot.org In the context of this compound biosynthesis, ATP-dependent kinases play a vital role. Fructokinase, for example, catalyzes the phosphorylation of D-fructose to fructose-6-phosphate, which is then converted to this compound. jiangnan.edu.cn To sustain this process, especially in industrial settings, ATP regeneration systems are often incorporated. These systems can utilize enzymes like polyphosphate kinase to replenish ATP, making the process more cost-effective. jiangnan.edu.cnresearchgate.net The phosphotransferase system (PTS) is another mechanism for sugar phosphorylation during transport into bacterial cells, which can be engineered for D-psicose production pathways. scirp.orgscirp.org

Metabolic Engineering Strategies for this compound Biosynthesis in Model Organisms

Escherichia coli is a commonly used model organism for metabolic engineering due to its well-understood genetics and metabolism. nih.govresearchgate.net Various strategies have been developed to enhance the production of this compound in this bacterium.

Gene Overexpression and Knockout Approaches

A primary strategy involves overexpressing genes that encode key enzymes in the D-psicose production pathway while knocking out genes from competing pathways. nih.govscirp.org

Overexpression: Key enzymes targeted for overexpression include:

D-allulose-6-phosphate 3-epimerase (AlsE): This enzyme catalyzes the crucial conversion of fructose-6-phosphate to this compound. nih.govscirp.org Its overexpression helps to pull carbon flux towards the desired product.

Hexitol-phosphatase B (HxpB): This phosphatase dephosphorylates this compound to produce the final product, D-psicose. Overexpressing this enzyme creates a thermodynamic sink, driving the reaction forward. nih.govwebsite-files.com

Glucokinase (Glk) and Galactose-proton symporter (GalP): Overexpression of these genes enhances the uptake and initial phosphorylation of glucose, increasing the precursor pool for D-psicose synthesis. nih.gov

Knockouts: To prevent the diversion of intermediates into other metabolic routes, several genes are often deleted:

Phosphofructokinase (pfkA): Knocking out this gene prevents the conversion of fructose-6-phosphate into fructose-1,6-bisphosphate, a key step in glycolysis. This leads to an accumulation of fructose-6-phosphate, making more of it available for conversion to this compound. nih.gov

Glucose-6-phosphate dehydrogenase (zwf): Deleting this gene blocks the entry of glucose-6-phosphate into the pentose phosphate pathway, further channeling it towards glycolysis and subsequently to fructose-6-phosphate. nih.gov

Ribose-phosphate isomerase B (rpiB): This knockout prevents the potential conversion of this compound to other sugar phosphates. nih.gov

The table below summarizes the impact of key gene modifications on D-psicose production in engineered E. coli.

| Strain Modification | Key Gene(s) Modified | Effect on D-Psicose Production | Reference |

| Deletion of competing pathways | ΔpfkA, Δzwf, ΔrpiB | Fourfold increase in D-psicose production. | nih.gov |

| Overexpression of transport and phosphorylation | galP-glk | Substantial increase in D-psicose production (from 8.67 g/L to 13.81 g/L). | nih.gov |

| Deletion of epimerase | ΔalsE | Abolished D-psicose production, confirming its key role. | nih.gov |

Diversion of Carbon Flux to this compound Synthesis

Successfully diverting carbon flux from central metabolism to the D-psicose synthesis pathway is a cornerstone of efficient production. nih.govscirp.org By knocking out genes like pfkA and zwf, metabolic engineers can create a bottleneck in glycolysis and the pentose phosphate pathway, respectively. nih.gov This causes an accumulation of fructose-6-phosphate (F6P), the direct precursor for this compound synthesis. nih.govscirp.org This buildup of F6P pushes the equilibrium of the reaction catalyzed by D-allulose-6-phosphate 3-epimerase (AlsE) towards the formation of this compound. nih.gov

Dynamic regulation strategies are also employed to balance cell growth and product formation. This can involve using stationary-phase promoters to express the production-related genes only after the cells have reached a certain density, thus separating the growth phase from the production phase. nih.gov

The following table outlines the enzymes involved in the engineered pathway for D-psicose production from glucose.

| Step | Enzyme | Gene | Function | Reference |

| Glucose Transport & Phosphorylation | Galactose-proton symporter & Glucokinase | galP & glk | Transports glucose into the cell and phosphorylates it to glucose-6-phosphate. | nih.gov |

| Isomerization | Glucose-6-phosphate isomerase | pgi | Converts glucose-6-phosphate to fructose-6-phosphate. | scirp.org |

| Epimerization | D-allulose-6-phosphate 3-epimerase | alsE | Converts fructose-6-phosphate to this compound. | nih.govscirp.org |

| Dephosphorylation | Hexitol-phosphatase B | hxpB | Converts this compound to D-psicose. | nih.gov |

Metabolic Fates and Interconversions of D Psicose 6 Phosphate

Integration into Central Carbon Metabolism

The strategic position of D-psicose 6-phosphate allows for its connection to major metabolic pathways, namely glycolysis and the pentose (B10789219) phosphate (B84403) pathway. This integration is crucial for cellular bio-production strategies.

This compound is directly linked to glycolysis through its interconversion with D-fructose 6-phosphate (F6P), a key glycolytic intermediate. scirp.orgnih.gov This reversible epimerization is catalyzed by the enzyme D-allulose 6-phosphate 3-epimerase (AlsE or A6PE). nih.govnih.gov In organisms like Escherichia coli, this enzyme facilitates the conversion of F6P, derived from glucose, into P6P. scirp.orgnih.gov

This enzymatic step is a cornerstone of engineered metabolic pathways for D-psicose production. By diverting the carbon flux from F6P, which would normally proceed through glycolysis, towards the formation of P6P, a dedicated pathway for D-psicose synthesis is established. scirp.orgnih.gov This strategy often involves modifying the expression of genes related to glycolysis to allow for the accumulation of F6P, thereby promoting its conversion to P6P. scirp.org The native capability of organisms like E. coli to perform this epimerization makes them suitable hosts for such bio-production. scirp.org

The pathway typically involves the following steps:

Uptake and phosphorylation of glucose to glucose-6-phosphate (G6P). scirp.org

Isomerization of G6P to F6P by glucose-6-phosphate isomerase. scirp.org

Epimerization of F6P to P6P by D-allulose 6-phosphate 3-epimerase. scirp.orgnih.gov

This strategic diversion from glycolysis is essential for channeling carbon into the desired D-psicose synthesis route. scirp.org

There are potential, though less direct, linkages between this compound metabolism and the pentose phosphate pathway (PPP). In engineered strains of E. coli designed for D-psicose production, modifications to the PPP are sometimes made to optimize the carbon flux towards D-psicose. nih.gov For instance, diminishing the activity of the PPP can increase the availability of F6P for conversion to P6P. scirp.org

Furthermore, research in Caenorhabditis elegans suggests a possible interaction between D-psicose and the PPP. The study indicated that D-psicose's inhibitory effects on larval growth could be reversed by D-ribose, a key component of the PPP. nih.gov The authors hypothesized that this compound might act as an antimetabolite to D-ribose 5-phosphate, a crucial intermediate in the PPP, suggesting an inhibitory interaction with enzymes like ribose-5-phosphate (B1218738) isomerase. nih.gov While this research points to a potential metabolic crosstalk, the direct enzymatic conversions linking P6P to PPP intermediates are not as clearly defined as the link to glycolysis. In some production strains, competing metabolic pathways, including the pentose phosphate pathway, are removed or regulated to enhance the production of D-psicose. nih.gov

Dephosphorylation of this compound

Several phosphatases have been identified and utilized for the dephosphorylation of this compound. Among these, Hexitol-phosphatase B (HxpB) from E. coli and D-allulose 6-phosphate phosphatase (A6PP) are prominent examples. scirp.orgnih.gov

HxpB is a sugar-phosphate phosphohydrolase that has been shown to be an effective phosphatase for converting P6P to D-psicose. nih.govuniprot.org In engineered E. coli strains, the overexpression of the hxpB gene, along with the epimerase alsE, facilitates the final dephosphorylation step. nih.govscirp.org Studies comparing various native E. coli phosphatases found HxpB to be a superior candidate for D-psicose production. nih.gov

D-allulose 6-phosphate phosphatase (A6PP) is another key enzyme, often sourced from organisms like Acidothermus cellulolyticus or Bacteroides fragilis, for its role in in vitro and in vivo D-psicose production systems. nih.govsci-hub.se A6PP is employed in enzymatic cascades to convert P6P to D-allulose, driving the reaction towards the final product. sci-hub.sejiangnan.edu.cn

The selection of a suitable phosphatase is crucial. In one study, several E. coli phosphatases were screened for their ability to convert P6P to D-psicose. The results, summarized in the table below, highlight the varying efficiencies of these enzymes.

| Phosphatase Gene | Expressed with alsE | D-psicose Produced (g/L) |

|---|---|---|

| hxpB | Yes | 0.55 |

| ybiV | Yes | 0.21 |

| yidA | Yes | 0.20 |

| hxpA | Yes | Not detectable |

| yihX | Yes | Not detectable |

| yigL | Yes | Not detectable |

This table is based on data from a study screening various E. coli phosphatases for D-psicose production. nih.gov

The dephosphorylation of this compound is a thermodynamically highly favorable and irreversible reaction. nih.govnih.gov This thermodynamic driving force is a key advantage of the phosphorylation-dephosphorylation strategy for D-psicose production, as it pulls the preceding reversible epimerization reaction towards the formation of P6P. nih.govnih.gov

The predicted Gibbs free energy change (ΔG'm) for the dephosphorylation of P6P to D-psicose at typical physiological concentrations (1 mM) is approximately -31.1 kJ/mol. nih.gov Another study reported a Gibbs energy of -15.5 kJ/mol for the dephosphorylation of A6P to D-allulose. nih.gov This large negative change in free energy makes the reaction essentially unidirectional and helps to overcome the unfavorable equilibrium of the initial epimerization of D-fructose to D-psicose, which has a conversion rate of less than 40%. scirp.orgsci-hub.se By coupling the epimerization with this irreversible dephosphorylation step, high yields of D-psicose can be achieved, with some in vitro systems reaching yields of over 88%. sci-hub.se

Research has focused on identifying and engineering phosphatases with high specificity for P6P. escholarship.orggoogle.com Some phosphatases have been found to be highly selective, showing no detectable activity towards G6P and F6P. escholarship.org For example, A6PP from Bacteroides fragilis has been noted to have some activity on F6P, which could lead to byproducts. nih.gov In contrast, HxpB from E. coli has demonstrated excellent candidacy for D-psicose production due to its efficiency. nih.gov The development of phosphatases that are highly specific to D-psicose-6-phosphate is an active area of research to improve the industrial-scale production of D-psicose. google.com

Alternative Metabolic Transformations of this compound (if documented)

Beyond its primary role as an epimer of D-fructose 6-phosphate, this compound (and its dephosphorylated form, D-psicose) can undergo other documented metabolic transformations, primarily through the action of specific isomerases. These alternative interconversions expand the metabolic network connected to this rare sugar phosphate.

Research has identified enzymes capable of catalyzing the interconversion between D-psicose and other rare hexoses, such as D-allose and D-altrose. beilstein-journals.org One notable enzyme is galactose 6-phosphate isomerase from Lactococcus lactis. nih.gov This enzyme facilitates two reversible isomerization reactions, converting D-psicose into both D-allose and D-altrose. nih.gov The reaction dynamics show that the conversion of D-psicose to D-allose is faster than its conversion to D-altrose. nih.govresearchgate.net Similarly, D-allose is readily converted back to D-psicose, while its direct conversion to D-altrose is slow. researchgate.net

These interconversions are significant as they link the metabolism of D-psicose to that of other rare sugars, which may have their own distinct biological activities and metabolic fates. The process is typically driven by using a high concentration of the enzyme in extended reactions. nih.gov

Table 1: Interconversion of D-Psicose by Galactose 6-Phosphate Isomerase

Results from the incubation of 100 g/L of D-psicose with purified recombinant galactose 6-phosphate isomerase from Lactococcus lactis at 30°C, pH 7.0, after 12 hours. nih.gov

| Initial Substrate | Product | Concentration Produced (g/L) |

|---|---|---|

| D-Psicose | D-Allose | 25 |

| D-Altrose | 13 |

Other enzymes reported to potentially catalyze the bioconversion of D-psicose to D-allose include L-rhamnose isomerase and ribose-5-phosphate isomerase. beilstein-journals.org The L-rhamnose isomerase from Pseudomonas stutzeri also catalyzes the dual reversible reactions involving D-psicose, D-allose, and D-altrose. beilstein-journals.orgresearchgate.net In contrast, some enzymes, like ribose-5-phosphate isomerase from Clostridium thermocellum, are more specific, producing D-allose from D-psicose without the formation of D-altrose as a byproduct. beilstein-journals.org

Metabolic Flux Analysis Involving this compound in Biochemical Systems

Metabolic flux analysis has been instrumental in understanding and engineering biochemical systems for the production of D-psicose, where this compound is a critical intermediate. These studies primarily focus on redirecting carbon flux from central metabolic pathways, such as glycolysis, towards the synthesis of this compound in microorganisms like Escherichia coli. nih.govresearchgate.net

The native metabolic network in E. coli directs D-fructose 6-phosphate (F6P), a key glycolytic intermediate, towards D-fructose 1,6-bisphosphate via the action of phosphofructokinases (PfkA and PfkB). nih.gov To channel carbon towards D-psicose, metabolic engineering strategies aim to increase the intracellular pool of F6P and enhance its conversion to this compound (P6P). researchgate.netscirp.org This is achieved by:

Blocking Competing Pathways: Key genes in glycolysis and the pentose phosphate pathway are knocked out. Deleting the gene pfkA (encoding phosphofructokinase A) is a primary step to prevent the conversion of F6P into D-fructose 1,6-bisphosphate, thereby causing F6P to accumulate. nih.gov Further deletions, such as zwf (encoding glucose-6-phosphate dehydrogenase) and rpiB (encoding ribose-5-phosphate isomerase B), can further increase F6P availability and redirect carbon flux towards the desired pathway. nih.gov

Enhancing the Production Pathway: The accumulated F6P is then converted to P6P by the native enzyme D-allulose-6-phosphate 3-epimerase (AlsE). nih.govscirp.org The final step is the dephosphorylation of P6P to D-psicose by a phosphatase, such as hexitol-phosphatase B (HxpB). nih.gov This dephosphorylation is a highly favorable and irreversible reaction, acting as a thermodynamic sink that pulls the entire pathway towards D-psicose production. nih.govgoogle.com

Research has demonstrated the effectiveness of these genetic modifications. Studies on engineered E. coli strains show a significant increase in D-psicose production corresponding to the deletion of competing pathway genes. nih.gov

Table 2: Effect of Gene Deletions on D-Psicose Production in Engineered E. coli

Comparison of D-psicose production in different E. coli strains with targeted gene deletions to redirect metabolic flux from glycolysis towards D-psicose synthesis. nih.gov

| Strain Modification | Key Gene(s) Deleted | Resulting D-Psicose Titer (g L⁻¹) | Fold Increase vs. Base Strain |

|---|---|---|---|

| Base Strain (AL1050) | None | 0.58 | 1.0x |

| Strain 1 | ΔpfkA, Δzwf, ΔrpiB | 2.31 | 4.0x |

Further enhancements in metabolic flux towards D-psicose have been achieved through dynamic regulation of key genes, using tools like CRISPR interference (CRISPRi) and stationary-phase promoters to balance cell viability with production efficiency. nih.govresearchgate.net These advanced strategies have led to engineered strains capable of producing D-psicose from D-glucose at high titers and yields, demonstrating the power of metabolic flux analysis and control in biochemical synthesis. nih.govresearchgate.net

Biological Roles and Physiological Significance of D Psicose 6 Phosphate in Organisms

Occurrence and Distribution in Prokaryotic and Eukaryotic Systems

The involvement of D-psicose 6-phosphate in metabolic activities is observed across different domains of life, with distinct roles in each.

In prokaryotic systems, particularly in Escherichia coli, this compound is a central intermediate in the catabolism of the rare sugar D-allose and in engineered pathways for D-psicose production. nih.govnih.gov E. coli possesses a native metabolic route to process D-allose, which involves the conversion of D-fructose-6-phosphate (F6P) to D-psicose-6-phosphate. scirp.org This conversion is catalyzed by the enzyme D-allulose-6-phosphate 3-epimerase (AlsE) , which facilitates the reversible epimerization between F6P and P6P. nih.govuniprot.orgnih.gov

In the natural D-allose degradation pathway, AlsE converts P6P into F6P, channeling it into the central glycolytic pathway. nih.govnih.gov However, under conditions of high F6P concentration, the reverse reaction is favored. nih.gov This principle is exploited in metabolic engineering strategies designed to produce D-psicose. nih.govscirp.org By deleting genes for competing pathways, such as those for phosphofructokinases (PfkA/PfkB) in glycolysis, intracellular F6P accumulates. nih.govscirp.orgnih.gov This buildup drives AlsE to convert F6P into P6P. nih.govscirp.org

The subsequent and final step in these engineered pathways is the dephosphorylation of P6P to yield D-psicose. This reaction is catalyzed by a phosphatase, with Hexitol-phosphatase B (HxpB) being identified as a particularly effective enzyme for this purpose in E. coli. nih.govscirp.orguniprot.org The dephosphorylation step is thermodynamically highly favorable, serving as a driving force for the entire pathway by pulling the equilibrium towards D-psicose formation. nih.gov

Table 1: Key Enzymes in E. coli Metabolism of this compound

| Enzyme Name | Gene | Function | Metabolic Pathway |

| D-allulose-6-phosphate 3-epimerase | alsE | Catalyzes the reversible epimerization between D-fructose-6-phosphate and D-psicose-6-phosphate. nih.govuniprot.org | D-allose degradation; Engineered D-psicose production |

| Hexitol phosphatase B | hxpB (yniC) | A sugar-phosphate phosphohydrolase that dephosphorylates D-psicose-6-phosphate to D-psicose. nih.govuniprot.orgebi.ac.uk | Engineered D-psicose production |

| D-allose 6-phosphate isomerase | alsI | Converts D-allose-6-phosphate to D-psicose-6-phosphate. nih.govebi.ac.uk | D-allose degradation |

In plants, the direct metabolic functions of this compound are less characterized than in microbes. However, evidence points to its crucial role as a downstream product following the phosphorylation of its precursor, D-psicose. The phosphorylation of rare sugars by enzymes like hexokinases (HXKs) is an essential step for initiating their biological effects, including plant defense responses. nih.govfrontiersin.orgresearchgate.net Treatment of rice (Oryza sativa) with D-psicose has been shown to induce the upregulation of many defense-related genes and confer resistance to bacterial blight. nih.govfrontiersin.org

Studies on related rare sugars, such as D-allose, provide a model for the potential role of P6P. In rice, D-allose is phosphorylated to D-allose-6-phosphate (A6P), which is a key signaling molecule in defense activation. nih.gov Transgenic rice plants engineered to express E. coli D-allose 6-phosphate isomerase (alsI), which converts A6P into P6P, showed reduced sensitivity to D-allose. nih.gov This suggests that the accumulation of A6P, rather than P6P, is the primary trigger for this specific defense pathway, but it confirms the presence of P6P as a metabolic intermediate in these engineered plants. nih.gov While D-psicose itself can inhibit root growth, some studies suggest this may occur through a hexokinase-independent pathway in certain species like lettuce, though it does induce defense genes in others. researchgate.netapsnet.org The conversion of D-psicose to P6P is considered a probable metabolic event, after which it is likely not further metabolized, potentially leading to its accumulation. researchgate.net

In animal models, such as Sprague-Dawley and Wistar rats, D-psicose is largely unutilized for energy and is mostly excreted unchanged. acs.orgnih.gov However, the portion that is absorbed and metabolized appears to modulate key enzymatic activities, particularly in the liver. Studies on rats fed diets containing D-psicose have shown significant alterations in hepatic lipid and glucose metabolism. acs.orgnhri.org.tw

One of the key findings is the suppression of hepatic lipogenic enzymes. The activities of fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase (G6PDH) were found to be significantly lower in rats fed a D-psicose diet compared to those fed D-glucose or D-fructose diets. nhri.org.twresearchgate.netnih.gov The reduction in G6PDH activity is particularly noteworthy as this enzyme is a critical component of the pentose (B10789219) phosphate (B84403) pathway, a major source of NADPH for reductive biosynthesis, including fatty acid synthesis. nhri.org.twplos.org

Furthermore, D-psicose has been observed to influence hepatic glucokinase activity. In diabetic rat models (OLETF rats), D-psicose treatment induced the translocation of glucokinase from the nucleus to the cytoplasm in liver cells. nih.gov This translocation enhances the enzyme's activity, promoting glucose phosphorylation and subsequent glycogen (B147801) synthesis. nih.govnih.gov Although D-psicose itself is not a primary substrate, its presence influences the regulation of this key glucose-metabolizing enzyme. nih.gov The metabolic effects are generally attributed to D-psicose, but the underlying mechanism may involve its transient phosphorylation to this compound within the cell.

Table 2: Effects of D-Psicose Administration on Enzyme Activity in Rat Models

| Enzyme | Tissue | Observed Effect | Potential Implication |

| Fatty Acid Synthase (FAS) | Liver | Decreased activity. nhri.org.twnih.gov | Reduced lipogenesis. |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Liver | Decreased activity. nhri.org.twnih.govacs.org | Reduced NADPH production for lipogenesis. |

| Glucokinase | Liver | Induced translocation from nucleus to cytoplasm. nih.gov | Enhanced hepatic glucose uptake and glycogen synthesis. |

Contribution to Cellular Carbon Flow and Energy Homeostasis

This compound stands at a metabolic crossroads, capable of diverting carbon flow away from central energy-producing pathways. In metabolically engineered E. coli, the pathway leading to P6P formation is a clear diversion of carbon from glycolysis. nih.govscirp.org By blocking the enzyme phosphofructokinase, the glycolytic intermediate F6P is rerouted towards the synthesis of P6P, and ultimately D-psicose, instead of proceeding through glycolysis to generate ATP. nih.govnih.gov

In animal systems, D-psicose and its phosphorylated form contribute minimally to direct energy production. nih.gov Instead, their significance to energy homeostasis lies in their ability to modulate the activity of key metabolic enzymes. The suppression of G6PDH activity in the liver of rats fed D-psicose reduces the flux through the pentose phosphate pathway. nhri.org.twnih.gov This not only limits the supply of NADPH for fat synthesis but also represents a shift in carbon utilization away from this important anabolic and antioxidant-producing pathway. plos.org Concurrently, the promotion of glucokinase activity can enhance the liver's capacity to take up glucose from the blood, influencing systemic glucose homeostasis. nih.gov

Regulatory Roles in Metabolic Networks

The accumulation of phosphorylated sugars that cannot be readily metabolized is a known mechanism for metabolic regulation, often through the inhibition of key enzymes. students-hub.comnih.gov Phosphorylated intermediates of glycolysis are charged molecules that cannot easily exit the cell, and their accumulation can lead to feedback inhibition. wikipedia.orglumenlearning.com

Advanced Methodologies for D Psicose 6 Phosphate Research

Analytical Techniques for Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of D-psicose 6-phosphate in biological samples such as cell extracts or fermentation broths present analytical challenges due to its high polarity and the presence of structurally similar isomers.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a widely utilized technique for the analysis of non-chromophoric sugars. While HPLC-RID methods have been extensively reported for the analysis of D-psicose and its precursor D-fructose, its direct application to phosphorylated sugars like this compound is less common due to challenges in separating highly polar, structurally similar compounds from a complex matrix. ijrps.com

However, HPLC-RID is instrumental in monitoring the enzymatic conversion of D-fructose to D-psicose. ijrps.complos.org In research focusing on the production of D-psicose, HPLC systems equipped with columns like the Aminex HPX-87C or a ZORBAX SIL aminopropyl silane (B1218182) stationary phase are frequently employed. ijrps.comgoogle.com These methods can effectively separate D-psicose from D-fructose and D-glucose, which is crucial for monitoring reaction progress and purity. ijrps.comnih.gov For instance, a common method involves using a calcium type cation exchange column with pure water as the mobile phase at an elevated temperature (e.g., 85°C) to achieve separation. plos.orggoogle.comgoogle.com

Table 1: Example HPLC-RID Conditions for Sugar Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Rezex™ RCU-USP Sugar Alcohol | Aminex HPX-87C | Waters Sugar-Pak 1 |

| Mobile Phase | 100% MilliQ Water | Water | Water |

| Flow Rate | 0.5 mL/min | 0.6 mL/min | 0.4 mL/min |

| Column Temp. | 83°C | 80°C | 85°C |

| Detector | Refractive Index (RID) | Refractive Index (RID) | Refractive Index (RID) |

| Reference | nih.gov | google.com | plos.orggoogle.comgoogle.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the analysis of phosphorylated sugars, including this compound. escholarship.org Phosphorylated sugars are not UV active and are highly hydrophilic, making them challenging to analyze by other methods. escholarship.orgshodexhplc.com LC-MS overcomes these issues by providing both separation and mass-based detection. escholarship.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation mode for polar compounds like sugar phosphates. escholarship.orgnih.gov HILIC columns can separate isomers such as fructose-6-phosphate (B1210287) and glucose-6-phosphate, which is essential for detailed metabolic studies. escholarship.orgnsf.gov The combination of HILIC with MS allows for the sensitive and simultaneous analysis of various phosphorylated saccharides without the need for derivatization. shodexhplc.com This technique is crucial for screening enzyme activity, such as identifying epimerases that convert fructose-6-phosphate to psicose-6-phosphate, by monitoring the formation of the product's specific mass-to-charge ratio (m/z). escholarship.org The disappearance of the phosphorylated sugar signal (e.g., m/z 259) can be qualitatively analyzed to determine phosphatase activity. escholarship.org

Table 2: LC-MS Research Findings for Phosphorylated Sugars

| Finding | Analytical Approach | Biological Context | Reference |

|---|---|---|---|

| Detection of Psicose-6-Phosphate | LC-MS used to detect P6P formation by epimerase enzymes. | In vitro enzymatic assays | escholarship.org |

| Separation of Sugar Phosphate (B84403) Isomers | HILIC-LC successfully separated fructose-6-phosphate, galactose-1-phosphate, and galactose-6-phosphate. | Plant metabolism studies | nsf.gov |

| Quantification in Serum | A simple sample pretreatment allowed the detection and quantification of Glucose-6-Phosphate in guinea pig serum. | Animal biological fluids | shodexhplc.com |

| High-Sensitivity Analysis | Combination of Shodex™ HILICpak™ columns and LC/MS enabled high-sensitivity analysis without derivatization. | General metabolic analysis | shodexhplc.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules and for tracing metabolic pathways. mmu.ac.ukacs.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the complete chemical structure of sugar phosphates and their derivatives. mmu.ac.uk

For structural analysis, techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign all proton (¹H) and carbon (¹³C) resonances. nih.govmdpi.com This level of detail is critical, for instance, in determining the precise structure of sugar-borate complexes, which can influence enzymatic reactions. nih.gov NMR has been used to determine the composition of epimers of psicose or fructose (B13574) in aqueous solutions. nih.gov

NMR is also a powerful technique for metabolic tracing, often in conjunction with stable isotope labeling. nih.govfrontiersin.org By analyzing the distribution of labeled carbons in various intermediates, NMR can provide detailed information about substrate fluxes through different metabolic pathways. nih.gov

Isotopic Labeling Studies for Pathway Elucidation and Metabolic Flux Analysis

Isotopic labeling is a powerful strategy to trace the flow of atoms through metabolic networks, providing quantitative insights into pathway activity and regulation, a field known as Metabolic Flux Analysis (MFA). nih.govnih.gov

¹³C-Labeling Techniques

¹³C-labeling experiments are a cornerstone of MFA. nih.gov In these studies, a ¹³C-labeled substrate, such as [U-¹³C]glucose or [1,2-¹³C]glucose, is fed to cells. nih.govnih.gov As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream intermediates. By measuring the mass isotopomer distributions of these intermediates using techniques like LC-MS or GC-MS, the relative activities of different pathways can be determined. d-nb.info

For example, the metabolism of [1,2-¹³C]glucose through glycolysis and the pentose (B10789219) phosphate pathway (PPP) produces distinct labeling patterns in intermediates like 3-phosphoglycerate (B1209933) (3PG). nih.gov This allows for the quantification of flux through the PPP relative to glycolysis. Since this compound is derived from the glycolytic intermediate fructose-6-phosphate, ¹³C-MFA provides a means to quantify the carbon flux directed towards its synthesis. nih.gov Engineered E. coli strains designed for D-psicose production have been analyzed using ¹³C isotopic labeling to trace carbon flow from glucose. researchgate.net

Table 3: Common ¹³C Tracers and Their Applications in Metabolic Flux Analysis

| ¹³C Tracer | Primary Application | Key Measured Intermediates | Reference |

|---|---|---|---|

| [1,2-¹³C]glucose | Quantify fluxes of glycolysis and Pentose Phosphate Pathway (PPP). | 3-Phosphoglycerate (3PG), Ribose-5-Phosphate (B1218738) | nih.govnih.gov |

| [U-¹³C]glucose | General pathway tracing and elucidation. | Amino acids, TCA cycle intermediates | nih.gov |

| [U-¹³C]glutamine | Quantify fluxes in the TCA cycle and related pathways. | TCA cycle intermediates | nih.gov |

³¹P-NMR for Phosphate-Containing Intermediates

³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a non-destructive technique specifically suited for the analysis of phosphorus-containing compounds. mdpi.comnih.gov It takes advantage of the fact that ³¹P is a naturally abundant (100%) and NMR-active isotope, eliminating the need for isotopic labeling. mdpi.comunl.edu

³¹P-NMR can be used to monitor the concentrations of various phosphorylated metabolites in cell extracts or even in intact tissues, providing a snapshot of the cell's energetic state and metabolic activity. mdpi.comnih.gov It allows for the quantification of key molecules such as ATP, inorganic phosphate (Pi), and various sugar phosphates, including glucose-6-phosphate. nih.govmdpi.comnih.gov The chemical shift of the phosphorus nucleus is sensitive to its local chemical environment, allowing for the differentiation of various phosphate-containing compounds. mdpi.com While less sensitive than mass spectrometry, ³¹P-NMR offers the advantage of providing quantitative information on multiple phosphorus metabolites simultaneously without sample destruction. frontiersin.orgmdpi.com

Enzymatic Assays for this compound and Related Enzymes

To quantify the activity of enzymes involved in P6P metabolism, researchers employ various enzymatic assays. These methods are crucial for characterizing enzyme kinetics, specificity, and performance under different conditions.

Coupled Spectrophotometric Assays: A common method for measuring the activity of D-allulose 6-phosphate 3-epimerase (AlsE), the enzyme that interconverts fructose-6-phosphate (F6P) and P6P, is the coupled-enzyme continuous spectrophotometric assay. nih.gov In the direction of F6P formation, the assay links the production of F6P from P6P to the reduction of NADP⁺, which can be monitored by an increase in absorbance at 340 nm. nih.gov This is achieved by using two auxiliary enzymes: phosphoglucoisomerase, which converts the F6P product to glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase, which oxidizes G6P while reducing NADP⁺ to NADPH. nih.gov

Table 1: Components of a Representative Coupled Enzymatic Assay for AlsE Activity

| Component | Role | Typical Concentration |

| This compound (P6P) | Substrate | 0.02–7 mM |

| NADP⁺ | Co-substrate for dehydrogenase | 0.16 mM |

| Phosphoglucoisomerase | Auxiliary enzyme | 4 U |

| Glucose-6-phosphate Dehydrogenase | Coupling enzyme | 4 U |

| HEPES Buffer | Buffering agent | 50 mM, pH 7.5 |

| NaCl | Salt | 150 mM |

This table is based on the methodology described for a coupled-enzyme assay. nih.gov

Phosphatase Activity Assays: The final step in many D-psicose production pathways is the dephosphorylation of P6P by a phosphatase. escholarship.orgnih.gov Assaying the activity of these phosphatases is critical for identifying enzymes with high specificity towards P6P, which helps to increase product yield and prevent the formation of unwanted byproducts. escholarship.org

Two primary methods are used:

Quantification of Released Phosphate: The activity of P6P-phosphatase can be determined by measuring the amount of inorganic phosphate released during the reaction. sci-hub.se This is often done using a colorimetric method, such as the mild pH phosphate assay. sci-hub.se

Chromatographic Analysis: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can directly measure the decrease in the P6P substrate concentration or the appearance of the D-psicose product over time. escholarship.org This method is particularly useful for screening the specificity of phosphatases against a panel of different phosphorylated sugars, such as F6P and G6P. escholarship.org

Molecular Biology Approaches for Gene Expression and Protein Engineering

Molecular biology techniques are fundamental to engineering microorganisms for efficient D-psicose production, a process in which P6P is a central intermediate. These approaches involve modifying metabolic pathways and producing key enzymes in large quantities.

A significant challenge in microbial production is diverting metabolic flux from the cell's primary pathways, like glycolysis, towards the desired product pathway. Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) technology, particularly CRISPR inhibition (CRISPRi), has emerged as a powerful tool for this purpose. researchgate.net

To study enzymes in vitro or to use them as biocatalysts, they must be produced in a pure, active form. Recombinant protein expression is the standard method for achieving this. The genes encoding key enzymes in P6P metabolism, such as D-allulose 6-phosphate 3-epimerase (AlsE) and various P6P-specific phosphatases (like HxpB), are cloned into expression plasmids. nih.govfrontiersin.org

These plasmids are then introduced into a suitable host organism, most commonly E. coli. frontiersin.orgnih.gov The expression of the target protein is induced, often by adding a chemical like Isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.govfrontiersin.org After cultivation, the cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using chromatographic techniques. The purity and molecular weight of the enzyme are typically confirmed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). frontiersin.orgnih.gov

Table 2: Examples of Recombinantly Expressed Enzymes in this compound Research

| Enzyme | Gene Source | Expression Host | Purpose |

| D-allulose 6-phosphate 3-epimerase (AlsE) | Escherichia coli | E. coli | Catalyzes F6P ↔ P6P conversion |

| D-allulose 6-phosphate phosphatase (A6PP) | Bacteroides fragilis | E. coli | Dephosphorylates P6P to D-psicose |

| Hexitol phosphatase B (HxpB) | Escherichia coli | E. coli | Dephosphorylates P6P to D-psicose |

| D-tagatose 3-epimerase (DTEase) | Christensenella minuta | E. coli | D-fructose to D-psicose conversion |

This table synthesizes information on common enzymes expressed recombinantly for D-psicose/D-allulose production pathways involving a phosphorylated intermediate. nih.govfrontiersin.orgnih.gov

Computational Modeling and In Silico Analysis of this compound Metabolism and Enzyme Dynamics

Computational tools play a vital role in accelerating research by predicting enzyme structures, understanding metabolic networks, and guiding protein engineering efforts.

In silico analysis is used to mine genomic databases for novel enzymes with desired activities, such as D-tagatose 3-epimerases or specific phosphatases. nih.govfrontiersin.org Once a candidate gene is identified, its protein sequence can be used for homology modeling. This technique predicts the three-dimensional structure of the enzyme by comparing its sequence to known structures of related proteins. rsc.org

More recently, advanced tools like AlphaFold have been used to generate highly accurate protein structure predictions. researchgate.net For instance, the structure of the phosphatase HxpB has been modeled, and computational docking simulations have been performed to visualize how the substrate, this compound, fits within the enzyme's active site. researchgate.net Such models are invaluable for understanding the molecular basis of substrate specificity and catalysis, and for designing site-directed mutagenesis experiments to improve enzyme properties like stability or activity. researchgate.netresearchgate.net Furthermore, computational software can predict cellular localization signals, aiding in the development of systems for the secretory expression of enzymes to simplify downstream processing. nih.gov

Emerging Research Frontiers and Potential Academic Applications

D-Psicose 6-Phosphate as a Biochemical Probe for Metabolic Studies

This compound is emerging as a valuable biochemical probe for interrogating metabolic pathways, particularly central carbon metabolism. As an epimer of the key glycolytic intermediate D-fructose 6-phosphate (F6P), it can be used to investigate the specificity and kinetics of enzymes involved in glycolysis and gluconeogenesis. ontosight.aihmdb.ca

Research has shown that when D-psicose (also known as D-allulose) is introduced to cells, it can be phosphorylated by hexokinase to form this compound. researchgate.net However, most cells cannot readily metabolize this phosphorylated derivative, leading to its accumulation. This accumulation can inhibit key glycolytic enzymes, thereby interfering with sugar metabolism. researchgate.netmdpi.com This inhibitory effect makes P6P a useful tool for studying metabolic flux control and identifying regulatory nodes within glycolysis. By observing the metabolic response to P6P accumulation, researchers can gain insights into how cells manage and redirect carbon flow when a primary pathway is perturbed.

Furthermore, the enzymatic conversion between F6P and P6P is a focal point of study. nih.govescholarship.org Screening for enzymes that can perform this epimerization helps to understand enzyme promiscuity and evolution. escholarship.org The specificity of phosphatases is another area where P6P serves as a critical probe. Researchers screen various phosphatases against P6P, F6P, and glucose 6-phosphate to identify enzymes with high selectivity for P6P. escholarship.orgescholarship.org This is crucial for developing engineered pathways where specific dephosphorylation of the target molecule is required without affecting other essential phosphorylated intermediates of the host cell. escholarship.org

Development of Novel Biocatalytic Systems for this compound Synthesis in Research Settings

The synthesis of this compound for research purposes has moved beyond complex chemical methods to more specific and efficient biocatalytic systems. A primary strategy involves the enzymatic epimerization of the readily available and inexpensive substrate, D-fructose 6-phosphate (F6P). scirp.orgscirp.org This reaction is catalyzed by a class of enzymes known as D-allulose-6-phosphate 3-epimerases (AlsE), also referred to as D-psicose-6-phosphate 3-epimerases. nih.govscirp.orggoogle.com

Researchers have identified and characterized AlsE enzymes from various microbial sources, including Escherichia coli. nih.govscirp.org These enzymes can catalyze the reversible epimerization of F6P to P6P. nih.gov To drive the reaction towards P6P formation, these biocatalytic systems are often designed as part of a multi-enzyme cascade. For instance, a pathway can be constructed starting from D-glucose, which is first isomerized to D-fructose and then phosphorylated to F6P, or directly from F6P generated from other sources. scirp.orgmdpi.com

A significant advancement in this area is the use of whole-cell biocatalysts. nih.gov Genetically engineered strains of E. coli have been developed to produce D-psicose from D-glucose through a pathway involving P6P. nih.govresearchgate.net In these systems, F6P, an intermediate of glycolysis, is diverted towards P6P by the action of an endogenous or overexpressed AlsE. nih.gov The subsequent dephosphorylation of P6P to D-psicose is a thermodynamically favorable step that pulls the entire pathway forward, overcoming the unfavorable equilibrium of direct D-fructose to D-psicose conversion. nih.gov

The development of novel phosphatases with high specificity for P6P is another critical research frontier. google.com A highly specific psicose-6-phosphate phosphatase allows for the efficient and clean conversion of P6P to D-psicose without the undesired dephosphorylation of other essential sugar phosphates like glucose-6-phosphate or fructose-6-phosphate (B1210287). escholarship.orggoogle.com

Table 1: Key Enzymes in the Biocatalytic Synthesis of this compound

| Enzyme | EC Number | Source Organism (Example) | Role in Synthesis | Reference |

| D-Allulose-6-phosphate 3-epimerase (AlsE) | 5.1.3.- | Escherichia coli | Epimerizes D-fructose 6-phosphate to this compound. | nih.gov |

| Psicose-6-phosphate phosphatase | 3.1.3.- | Bacteroides fragilis | Dephosphorylates this compound to D-psicose. | nih.gov |

| Hexitol-phosphatase B (HxpB) | N/A | Escherichia coli | A phosphatase identified to dephosphorylate this compound. | nih.govscirp.org |

| Glucose-6-phosphate isomerase (Pgi) | 5.3.1.9 | Escherichia coli | Isomerizes glucose 6-phosphate to fructose (B13574) 6-phosphate. | nih.gov |

| D-Tagatose 3-epimerase (DTEase) | 5.1.3.31 | Ruminococcus sp. | Can convert D-fructose to D-psicose, and their phosphorylated forms. | scirp.orgnih.gov |

Insights into Rare Sugar Metabolism and its Broader Implications for Carbohydrate Biochemistry

The study of this compound provides significant insights into the broader field of rare sugar metabolism and carbohydrate biochemistry. Rare sugars are monosaccharides that are scarce in nature. nih.gov Understanding their synthesis and metabolic pathways is a growing area of research. This compound is a pivotal intermediate in the biotechnological production of D-psicose, a low-calorie functional sweetener. ontosight.aiscirp.org

Furthermore, investigating the interaction of P6P with cellular machinery illuminates the specificity of carbohydrate-metabolizing enzymes. The ability of some epimerases to act on phosphorylated sugars like F6P, but not their non-phosphorylated counterparts, and vice-versa, provides a window into the structural and chemical determinants of enzyme-substrate recognition. google.com Similarly, the discovery of highly specific P6P phosphatases highlights the metabolic specialization possible within a cell. escholarship.orggoogle.com These studies contribute to a more comprehensive map of carbohydrate metabolism, revealing potential unknown or promiscuous activities of known enzymes and expanding our understanding of metabolic network plasticity.

Exploration of this compound in Engineered Biological Systems for Research Tool Development

The exploration of this compound within engineered biological systems, particularly microbial platforms like E. coli, is leading to the development of powerful research tools. nih.govescholarship.org These engineered microbes serve as living laboratories for studying metabolic engineering principles, from carbon flux regulation to dynamic pathway control. nih.govresearchgate.net

By creating E. coli strains designed to produce D-psicose via the P6P intermediate, researchers can systematically investigate the impact of various genetic modifications. nih.gov For example, knocking out competing metabolic pathways, such as those that consume the precursor F6P (e.g., glycolysis), allows for a quantitative analysis of carbon flux redirection. nih.govresearchgate.netnih.gov Scientists can test and compare different enzymes, such as various epimerases and phosphatases, for their in vivo efficacy, providing valuable data for enzyme engineering and selection. escholarship.org

Moreover, these engineered systems are used to develop and test dynamic regulation tools. To balance cell health (which requires glycolysis) and product synthesis (which diverts resources from glycolysis), researchers have implemented strategies like CRISPR interference (CRISPRi) and stationary-phase promoters. nih.gov These tools allow for the temporal control of gene expression, enabling the cell to grow to a high density before switching its metabolism towards the production of the target molecule via P6P. nih.gov The insights gained from these experiments are not limited to D-psicose production; they provide a blueprint for the sophisticated engineering of other metabolic pathways for the production of various biochemicals.

Table 2: Examples of Engineered E. coli Strains for D-Psicose Production via this compound

| Strain Feature | Genetic Modification | Purpose | Outcome | Reference |

| Carbon Flux Redirection | Deletion of pfkA (phosphofructokinase) | To prevent the conversion of F6P into fructose-1,6-bisphosphate, directing more F6P towards the P6P pathway. | Increased D-psicose yield. | nih.govnih.gov |

| Pathway Activation | Overexpression of alsE (D-allulose-6-phosphate 3-epimerase) and hxpB (hexitol-phosphatase B) | To enhance the conversion of F6P to P6P and its subsequent dephosphorylation to D-psicose. | Successful production of D-psicose from D-glucose. | nih.gov |

| Dynamic Regulation | Implementation of CRISPRi to downregulate competing pathways | To dynamically control carbon flux, balancing cell growth with product formation. | Improved specific titer of D-psicose. | nih.gov |

| Substrate Uptake Engineering | Substitution of fructose PTS with ptsG-F and mak | To ensure D-fructose is taken up and phosphorylated to fructose-6-phosphate. | Enabled D-allulose synthesis from D-fructose. | nih.gov |

Unresolved Questions and Future Research Trajectories in this compound Biochemistry and Metabolism

Despite significant progress, several unresolved questions and promising research trajectories remain in the field of this compound biochemistry and metabolism.

Enzyme Discovery and Characterization: While key enzymes like AlsE and certain phosphatases have been identified, the search for novel biocatalysts with superior properties (e.g., higher activity, greater stability, altered substrate specificity, or better performance under industrial conditions) is ongoing. google.comgoogle.comcnif.cn A deeper characterization of the kinetics, structure, and mechanism of known enzymes is needed to guide rational protein engineering efforts. cnif.cn

In Vivo Metabolic Regulation: How the accumulation of P6P affects global metabolic and regulatory networks within the cell is not fully understood. researchgate.net Research is needed to uncover potential off-target effects, toxicity, and the cellular stress responses to the presence of this non-native sugar phosphate (B84403). This knowledge is critical for designing more robust and efficient whole-cell biocatalysts.

Metabolic Fate in Higher Organisms: While D-psicose is known to be poorly metabolized, its complete metabolic fate, especially the potential for phosphorylation to P6P and subsequent interactions in human and animal tissues, warrants further investigation. nih.govnih.gov Understanding these pathways is crucial for a comprehensive assessment of its physiological roles.

Broadening the Substrate Scope: Future research could focus on engineering pathways to produce P6P and other phosphorylated rare sugars from alternative, non-food feedstocks like lignocellulose. This would enhance the economic and environmental sustainability of rare sugar production.

Addressing these questions will not only deepen our fundamental understanding of carbohydrate biochemistry but also pave the way for more efficient and economical production of D-psicose and other valuable rare sugars for academic and potentially industrial applications.

Q & A

Basic Research Questions

Q. What are the structural determinants of D-psicose 6-phosphate’s interaction with phosphofructokinase (PFK)?

- Methodological Answer : The C-3 hydroxyl configuration is critical for substrate recognition. This compound, a C-3 epimer of D-fructose 6-phosphate, exhibits a 100-fold higher (3.0 mM vs. 0.03 mM for D-fructose 6-phosphate), indicating reduced binding affinity. Structural analogs (e.g., D-psicofuranose 6-phosphate) and kinetic assays (Lineweaver-Burk plots) confirm steric constraints at the PFK active site .

Q. How can this compound be detected and quantified in enzymatic assays?

- Methodological Answer : Use mixed-mode HPLC (e.g., Newcrom B column) with a mobile phase of 50% MeCN and 0.5% formic acid. Detection via ELSD or ESI-MS achieves baseline separation from D-fructose 6-phosphate, with retention times of 11.4–12.2 min. Calibration curves with synthetic standards ensure quantification accuracy .

Q. What is the metabolic role of this compound in rare sugar biosynthesis?

- Methodological Answer : this compound is an intermediate in the phosphorylation-dependent pathway for D-psicose production. Enzymes like D-allulose 6-phosphate epimerase (A6PE) isomerize D-fructose 6-phosphate to this compound, followed by dephosphorylation via phosphatases (A6PP). Pathway validation requires isotopic tracing (e.g., -labeled substrates) and enzyme activity assays .

Advanced Research Questions

Q. How does this compound’s kinetic behavior compare to D-fructose 6-phosphate in PFK-catalyzed reactions?

- Methodological Answer : Kinetic assays reveal for this compound is 46% of D-fructose 6-phosphate, with values differing by two orders of magnitude. Competitive inhibition studies (e.g., using D-arabinose 5-phosphate) and molecular docking can map steric clashes at the PFK active site. Data normalization to protein concentration and ATP/ADP ratios is critical .

Q. What experimental strategies resolve contradictions in substrate specificity studies of PFK with this compound?

- Methodological Answer : Use synthetic analogs (e.g., D-tagatose 6-phosphate, L-sorbose 6-phosphate) to probe steric tolerance. Competitive inhibition assays and X-ray crystallography (e.g., PDB 1C39-like approaches) identify residues critical for substrate discrimination. Statistical analysis of / ratios across multiple replicates reduces variability .

Q. What are the challenges in designing biosynthetic pathways for D-psicose production involving this compound?

- Methodological Answer : Key challenges include low catalytic efficiency of A6PE and phosphatase promiscuity. Solutions include directed evolution of A6PE (e.g., error-prone PCR screening) and substrate channeling via fusion proteins. Metabolomic profiling (LC-MS/MS) monitors pathway intermediates to minimize off-target phosphorylation .

Q. How does the hexosamine pathway intersect with this compound metabolism?

- Methodological Answer : this compound may compete with fructose 6-phosphate for GFAT (glutamine:fructose-6-phosphate amidotransferase), altering UDP-GlcNAc flux. Isotopic labeling (e.g., -glutamine) and siRNA knockdown of GFAT in cell models can validate crosstalk. LC-MS quantifies UDP-GlcNAc levels under varying substrate conditions .

Data Contradictions and Resolution

Q. Why do some studies report this compound as a PFK substrate while others classify it as a weak inhibitor?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., SDS presence in vs. cation-dependent systems in ). Standardize buffers (pH 7.4, 1 mM Mg) and use purified isoforms (e.g., bacterial vs. mammalian PFK). Meta-analysis of and values across studies clarifies context-dependent roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.